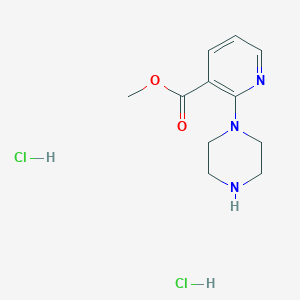

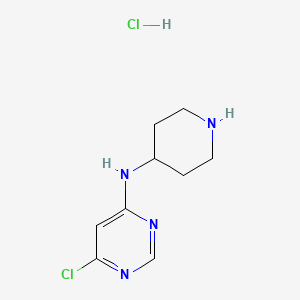

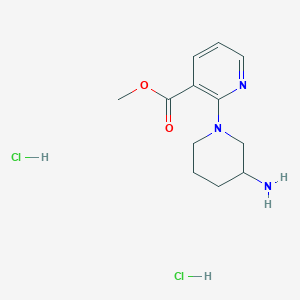

Methyl 2-(3-aminopiperidin-1-yl)nicotinate dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

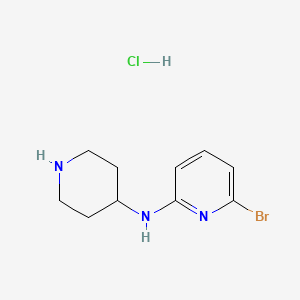

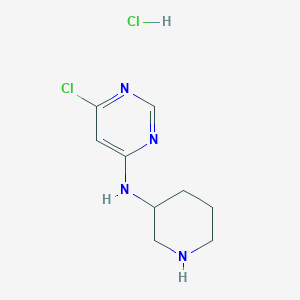

The molecular formula of “Methyl 2-(3-aminopiperidin-1-yl)nicotinate dihydrochloride” is C12H19Cl2N3O2 . It has an average mass of 308.204 Da and a monoisotopic mass of 307.085419 Da .Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Applications De Recherche Scientifique

Chemical Synthesis and Catalytic Applications

A study by Takács et al. (2007) explored the palladium-catalysed aminocarbonylation of nitrogen-containing iodo-heteroaromatics, including the synthesis of N-substituted nicotinamides. This process is significant for producing compounds of potential biological importance from 3-iodopyridine through simple and double carbon monoxide insertions, demonstrating a method to obtain derivatives related to Methyl 2-(3-aminopiperidin-1-yl)nicotinate dihydrochloride in synthetically acceptable yields Takács et al., 2007.

Tamaddon and Azadi (2018) developed a novel, mild, and efficient catalyst, nicotinum methane sulfonate (NMS), from nicotine and methane sulfonic acid. NMS shows excellent catalytic activity in the synthesis of 2-amino-3-cyanopyridines from malononitrile, aromatic aldehydes, methyl ketones, and ammonium acetate under solvent-free conditions, highlighting a green chemistry approach to synthesizing pyridine derivatives Tamaddon & Azadi, 2018.

Biological Activity and Applications

The synthesis and antinociceptive activity of methyl nicotinate were investigated by Erharuyi et al. (2015). Methyl nicotinate, a derivative of nicotinic acid, exhibited effective peripheral and central antinociceptive activity in mice, suggesting potential applications in pain management. This research underscores the pharmacological interest in nicotinate derivatives for developing new therapeutic agents Erharuyi et al., 2015.

Riederer et al. (2009) highlighted the role of nicotinamide N-methyltransferase (NNMT) in adipose tissue, which could contribute to increased plasma homocysteine levels. This enzyme catalyzes the conversion of nicotinamide to 1-methylnicotinamide, playing an essential role in hepatic detoxification reactions. The study indicates the broader metabolic significance of nicotinamide derivatives beyond their immediate chemical properties Riederer et al., 2009.

Safety and Hazards

The safety information available indicates that “Methyl 2-(3-aminopiperidin-1-yl)nicotinate dihydrochloride” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Mécanisme D'action

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Action Environment

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 2-(3-aminopiperidin-1-yl)nicotinate dihydrochloride involves the reaction of 3-aminopiperidine with methyl nicotinate followed by the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "3-aminopiperidine", "methyl nicotinate", "hydrochloric acid" ], "Reaction": [ "3-aminopiperidine is reacted with methyl nicotinate in the presence of a suitable solvent and a catalyst to form Methyl 2-(3-aminopiperidin-1-yl)nicotinate.", "The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt of Methyl 2-(3-aminopiperidin-1-yl)nicotinate." ] } | |

Numéro CAS |

1185309-86-7 |

Formule moléculaire |

C12H18ClN3O2 |

Poids moléculaire |

271.74 g/mol |

Nom IUPAC |

methyl 2-(3-aminopiperidin-1-yl)pyridine-3-carboxylate;hydrochloride |

InChI |

InChI=1S/C12H17N3O2.ClH/c1-17-12(16)10-5-2-6-14-11(10)15-7-3-4-9(13)8-15;/h2,5-6,9H,3-4,7-8,13H2,1H3;1H |

Clé InChI |

SCGBHJLNPZDPEM-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=C(N=CC=C1)N2CCCC(C2)N.Cl.Cl |

SMILES canonique |

COC(=O)C1=C(N=CC=C1)N2CCCC(C2)N.Cl |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(6-Bromopyridin-2-yl)piperidin-3-yl]methanol](/img/structure/B1500664.png)